molecular formula C12H18N2O2 B12568382 N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea CAS No. 189500-72-9

N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea

Cat. No.: B12568382
CAS No.: 189500-72-9
M. Wt: 222.28 g/mol
InChI Key: MPUWAWYJXIJYDM-UHFFFAOYSA-N
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Description

N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea is a synthetic urea derivative of interest in chemical and pharmaceutical research. Urea-based compounds are highly significant in medicinal chemistry due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity . This compound features a dimethylurea moiety, a common pharmacophore, and a 4-(1-hydroxypropan-2-yl)phenyl group, which may influence its conformational properties and interaction with enzymes or receptors . While the specific mechanism of action for this analog requires further investigation, related phenylurea compounds are known to exhibit herbicidal activity through inhibition of photosynthesis, and various urea derivatives have been developed for a range of pharmacological activities, including anticancer, antibacterial, and antidiabetic effects . The presence of the hydroxypropan-2-yl substituent may offer a handle for further chemical modification or influence the compound's solubility and pharmacokinetic properties, making it a valuable intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

189500-72-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-[4-(1-hydroxypropan-2-yl)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C12H18N2O2/c1-9(8-15)10-4-6-11(7-5-10)13-12(16)14(2)3/h4-7,9,15H,8H2,1-3H3,(H,13,16)

InChI Key

MPUWAWYJXIJYDM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)NC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Direct Reaction of Urea with Dimethylamine (Anhydrous Method)

A well-established industrial method for preparing N,N-dimethylurea involves the reaction of urea with dimethylamine under substantially anhydrous conditions and elevated temperature, without added solvents. This process is described in US Patent US3937727A and is notable for its high yield and purity.

  • Reaction Conditions:

    • Molar ratio of dimethylamine to urea: ≥ 2:1 (preferably 2.5:1 to 3:1)
    • Temperature: 110–150 °C (optimal 125–130 °C)
    • Pressure: Autogenous pressure around 450 psig
    • System: Substantially anhydrous, with water content <10% by weight of dimethylamine
    • Reaction time: Until ammonia evolution subsides
  • Mechanism:

    • Urea equilibrates into ammonia and cyanic acid.
    • Cyanic acid reacts with dimethylamine to form N,N-dimethylurea.
    • Water presence reduces yield by reacting with cyanic acid to form CO2 and ammonia.
  • Advantages:

    • Essentially quantitative yields.
    • High purity (>95%).
    • Crystalline product precipitates, facilitating separation.
    • Unreacted dimethylamine can be recovered and recycled.
  • Example Data from Patent:

Run Dimethylamine:Urea Molar Ratio Temperature (°C) Pressure (psig) Conversion (%) Yield (%)
1 2.5:1 125 450 >95 Quantitative
2 3.0:1 130 Venting >95 Quantitative

This method is industrially favored due to its efficiency and scalability.

Summary Table of Preparation Methods

Preparation Step Method Description Key Conditions Advantages References
N,N-Dimethylurea synthesis (Anhydrous) Reaction of urea with dimethylamine neat 110–150 °C, molar ratio ≥ 2:1, anhydrous, autogenous pressure High yield, purity, solvent-free
N,N-Dimethylurea synthesis (Aqueous) Reaction of sodium cyanate with dimethylamine solution 2–3 h stirring, additives for impurity control, crystallization High purity, impurity control
Substituent introduction Coupling of 4-(1-hydroxypropan-2-yl)phenyl amine with dimethylurea derivatives Aprotic solvent, base, low temp Selective substitution, purity Literature standard methods

Research Findings and Considerations

  • The anhydrous method (US3937727A) is industrially preferred for bulk production due to its high efficiency and ease of product isolation.
  • The aqueous sodium cyanate method (CN109956891B) is advantageous when high purity and low toxicity residues are critical, such as in pharmaceutical intermediates.
  • Control of water content is crucial in the anhydrous method to prevent side reactions and yield loss.
  • The substituent introduction step requires careful control of reaction conditions to maintain the integrity of the hydroxypropan-2-yl group and avoid side reactions.
  • Crystallization and purification steps are essential to achieve the desired product purity and physical properties.

Chemical Reactions Analysis

Hydrolysis

Ureas generally undergo hydrolysis under acidic or basic conditions to form corresponding carbamic acids or amines . For this compound:

  • Acidic hydrolysis : Likely yields 4-(1-hydroxypropan-2-yl)phenyl carbamic acid and dimethylamine.

  • Basic hydrolysis : May produce 4-(1-hydroxypropan-2-yl)phenylamine and dimethylamine.

Alkylation/Dehydration

Ureas can react with dehydrating agents (e.g., P₂O₅, SOCl₂) to form nitriles . For this compound, dehydration could yield a cyano-substituted derivative .

Oxidation of the Hydroxypropan-2-yl Group

The hydroxypropan-2-yl group (a secondary alcohol) may undergo oxidation to form a ketone:

N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylureaN’-[4-(Oxopropan-2-yl)phenyl]-N,N-dimethylurea\text{N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea} \rightarrow \text{N'-[4-(Oxopropan-2-yl)phenyl]-N,N-dimethylurea}

Thermal Decomposition

Ureas decompose upon heating, often liberating ammonia and forming isocyanates . For this compound, decomposition could yield:

  • Phenyl isocyanate derivatives

  • Dimethylamine

Stability and Compatibility

  • Incompatibility with reducing agents : Ureas react with strong reducing agents (e.g., LiAlH₄) to form flammable gases .

  • Reactivity with azo/diazo compounds : Potential generation of toxic gases upon reaction with azo compounds .

Environmental Fate

Limited data is available, but urea derivatives generally undergo hydrolysis in aqueous environments. The hydroxypropan-2-yl group may influence biodegradability or persistence in soil/water systems.

Structural and Spectrochemical Data

Property Value
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
InChI 1S/C12H18N2O2/c1-9(8-15)10-4-6-11(7-5-10)13-12(16)14(2)3/h4-7,9,15H,8H2,1-3H3,(H,13,16)
SMILES CC(CO)C1=CC=C(C=C1)NC(=O)N(C)C

Challenges in Reaction Analysis

  • Lack of direct literature : No specific reaction data for this compound was found in the provided sources.

  • Structural complexity : The hydroxypropan-2-yl group introduces additional reactive sites, complicating predictive reactivity.

Scientific Research Applications

Pharmaceutical Applications

Ligand for Catalysis
Recent studies have highlighted the use of N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea as a ligand in catalytic reactions. Notably, it has been employed in the Chan-Lam N-arylation of primary amides, amines, and 3-aminophenols with arylboronic acids. This method, facilitated by copper catalysis, yields N-arylated products with moderate to good efficiency (50-90%) and demonstrates the compound's versatility in pharmaceutical synthesis .

Case Study: Synthesis of Active Pharmaceutical Ingredients
In a recent study, the utility of this compound was tested in the post-modification of two active pharmaceutical ingredients (APIs). The results indicated that the compound effectively aids in achieving high chemoselectivity and yields in the synthesis process, showcasing its potential for broader applications in drug development .

Organic Synthesis

Intermediate in Organic Reactions
this compound serves as an important intermediate in various organic syntheses. It can be utilized to produce other complex molecules through reactions such as condensation and coupling processes. This role is crucial for synthesizing compounds used in pharmaceuticals and agrochemicals.

Agricultural Applications

Herbicide Development
The compound has been explored for its potential application in developing herbicides. Its structural properties allow it to interact effectively with plant systems, making it a candidate for creating environmentally friendly herbicides that minimize toxicity while maximizing efficacy .

Textile Industry

Formaldehyde-Free Finishing Agents
In textile processing, this compound is being investigated as an intermediate for producing formaldehyde-free finishing agents. These agents are essential for creating easy-care textiles that do not compromise environmental safety standards .

Data Summary

Application AreaDescriptionKey Findings/Results
PharmaceuticalLigand for catalytic reactionsYields of 50-90% for N-arylation reactions
Organic SynthesisIntermediate for complex organic compoundsFacilitates production of various pharmaceuticals
AgriculturePotential use in herbicide developmentEnvironmentally friendly options
Textile IndustryProduction of formaldehyde-free finishing agentsEnhances safety and care properties of textiles

Mechanism of Action

The mechanism of action of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethylurea moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The hydroxypropan-2-yl group introduces a polar, hydrophilic character compared to lipophilic substituents like –Cl or –C(CH₃)₂ .
  • Pyrazinyl or pyrimidinyl ether substituents (e.g., in ) enhance herbicidal potency at lower application rates (2.5–4 lbs/acre) due to improved target binding .

Physicochemical Properties

  • Hydrogen Bonding : The –OH group enables stronger hydrogen bonding, possibly influencing crystal packing (as seen in N,N-dimethylurea co-formers with SSHBs in ) and dissolution rates .

Environmental and Toxicological Profiles

  • Degradation : Hydrophilic substituents like –OH may enhance biodegradability compared to chlorinated analogs, reducing bioaccumulation risks .
  • Toxicity : Chlorinated derivatives (e.g., Monuron) exhibit higher ecotoxicity, while polar substituents may favor safer metabolic pathways .

Biological Activity

N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea, also known as 1-OH-isoproturon, is a compound that has garnered attention for its biological activities, particularly in the context of herbicidal properties and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C12_{12}H18_{18}N2_2O2_2
  • CAS Number : 189500-72-9
  • Synonyms : Isoproturon derivative, 1-OH-isoproturon

This compound functions primarily as a herbicide , exhibiting selective systemic activity against annual grasses and broadleaf weeds. Its mechanism involves the inhibition of photosystem II, which is critical for photosynthesis in plants. The compound's structure allows it to interact effectively with the target sites within the chloroplasts, leading to disruption of electron transport and subsequent plant death.

Herbicidal Activity

The compound has been evaluated for its herbicidal efficacy in various studies. Key findings include:

  • Inhibition of Photosynthesis : this compound inhibits photosystem II, similar to other phenylurea herbicides. This inhibition leads to reduced chlorophyll fluorescence and impaired photosynthetic efficiency in treated plants .
  • Selectivity : It shows selectivity towards certain weed species while being less harmful to cereal crops, making it a valuable tool in agricultural weed management .

Toxicological Profile

The compound exhibits low toxicity in mammals, which is an important consideration for its use in agricultural settings. Studies indicate that it does not accumulate significantly in animal tissues and has a favorable safety profile compared to other herbicides like glyphosate .

Case Studies

  • Field Trials : In field trials conducted in Europe, this compound demonstrated effective control of various weed species with minimal impact on crop yield. The trials indicated a reduction in weed biomass by up to 80% when applied at recommended rates .
  • Laboratory Studies : Laboratory studies have shown that the compound effectively inhibits the growth of specific weed species under controlled conditions, confirming its potential as a selective herbicide. The concentration required for effective inhibition was found to be lower than that of traditional herbicides, suggesting higher efficiency .

Antioxidant Properties

Recent research has explored the antioxidant properties of this compound. It has been shown to exhibit radical scavenging activity, which may contribute to its protective effects against oxidative stress in plant systems .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit tyrosinase activity, which is relevant for applications in skin whitening and treatment of hyperpigmentation disorders. This property is attributed to its phenolic structure, which enhances interaction with the enzyme's active site .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Herbicidal EfficacyEffective against annual grasses and broadleaf weeds
Photosystem II InhibitionDisruption of electron transport in chloroplasts
Antioxidant ActivityRadical scavenging properties
Enzyme InhibitionInhibition of tyrosinase

Q & A

Q. What synthetic methodologies are employed to prepare N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea, and how is structural confirmation achieved?

Answer: The compound is synthesized via lithiation-substitution reactions. For example, lithiation of N,N-dimethylurea derivatives with tert-butyllithium (t-BuLi) at −40 to −30 °C in THF, followed by electrophilic quenching (e.g., aldehydes), yields substituted derivatives. Key steps include:

  • Reagent Control : Use of 3.0 equivalents of t-BuLi for regioselective lithiation at specific methyl or phenyl positions .
  • Purification : Column chromatography separates products (e.g., 29–39% yields for ortho/meta-substituted derivatives) .
  • Characterization :
    • FT-IR : Confirms urea carbonyl stretches (~1640–1680 cm⁻¹) and hydroxyl groups .
    • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm; dimethylurea N–CH₃ at δ 2.8–3.1 ppm) .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1702 for C₁₆H₂₁N₂O₂) .

Q. What experimental design considerations are critical for synthesizing N,N-dimethylurea derivatives?

Answer:

  • Temperature Control : Lithiation at sub-zero temperatures (−30 to −40 °C) minimizes side reactions .
  • Electrophile Selection : Bulky or electron-deficient electrophiles (e.g., 4-anisaldehyde) direct substitution to specific sites .
  • Solvent Choice : THF enhances lithiation efficiency due to its coordinating ability .
  • Reaction Monitoring : TLC or GC-MS tracks intermediate formation to optimize quenching timing .

Advanced Research Questions

Q. How does reaction condition variation impact lithiation site selectivity in N,N-dimethylurea derivatives?

Answer: Site selectivity depends on:

  • Base Strength : t-BuLi vs. n-BuLi alters lithiation sites (e.g., α-lithiation adjacent to methyl groups vs. aryl ring-directed lithiation) .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) direct lithiation to para positions, while steric hindrance favors meta substitution .
  • Temperature : Lower temperatures (−78 °C) favor kinetic control (methyl group lithiation), while higher temperatures (−30 °C) enable thermodynamic control (aryl lithiation) .

Q. How does X-ray crystallography with SHELX software resolve the crystal structure of N,N-dimethylurea derivatives?

Answer:

  • Data Collection : High-resolution XRD data (λ = 0.71073 Å) at 100–150 K .
  • Refinement : SHELXL refines hydrogen bond geometries (e.g., SSHBs with donor-acceptor distances <2.6 Å) and torsional angles .
  • Validation : R₁ values <0.05 and wR₂ <0.15 ensure accuracy .
  • Case Study : Multi-component crystals with isonicotinamide show SSHBs influenced by nitro substituents (e.g., O···N distances of 2.55 Å) .

Q. What strategies predictably engineer short strong hydrogen bonds (SSHBs) in N,N-dimethylurea-containing crystals?

Answer:

  • Co-former Selection : Nitro-substituted organic acids (e.g., 3,5-dinitrobenzoic acid) enhance SSHBs via electron-withdrawing effects .
  • Substituent Positioning : Ortho/para substituents on aryl rings stabilize SSHBs through steric and electronic effects .
  • Crystallization Solvents : Polar aprotic solvents (e.g., DMF) promote ordered hydrogen-bonded networks .

Key Finding : SSHBs in N,N-dimethylurea crystals exhibit proton migration potential, critical for designing proton-conductive materials .

Contradiction Analysis

Q. How can conflicting reports on lithiation pathways in N,N-dimethylurea derivatives be resolved?

Answer:

  • Mechanistic Studies : Isotopic labeling (e.g., D₂O quenching) identifies protonation sites .
  • In Situ Monitoring**: Low-temperature NMR captures lithium intermediate structures .
  • Computational Modeling : DFT calculations compare activation barriers for competing pathways (e.g., methyl vs. aryl lithiation) .

Example : Earlier work on N'-(2-methylphenyl)-urea reported ambiguous lithiation sites, but t-BuLi at −40 °C definitively targets methyl groups, as shown by HRMS and XRD .

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